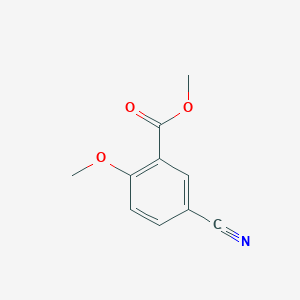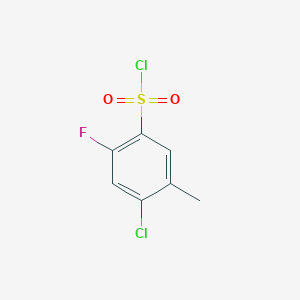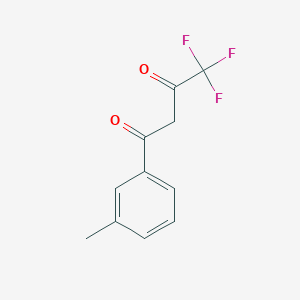
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione
概要
説明
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.19 and is typically stored in a refrigerator . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione consists of a butane-1,3-dione backbone with a trifluoromethyl group and a m-tolyl group attached . The InChI code for this compound is 1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione are not available, similar compounds have been used in the synthesis of NNO ketoimines via Schiff base condensation reactions . They have also been used as ligands in the preparation of ternary lanthanide (Ln) complexes .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 , a boiling point of 270.2±35.0 °C at 760 mmHg , and a flash point of 94.2±22.8 °C . The compound has a molar refractivity of 50.9±0.3 cm3 and a polarizability of 20.2±0.5 10-24 cm3 .科学的研究の応用
Crystal Structure and Surface Analysis
- Research shows the synthesis of a compound obtained via the reaction of 1-azido-2,3,4,5,6-pentafluorobenzene with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione. This compound, in its crystal form, is linked by hydrogen bonds and aromatic π–π stacking interactions into a three-dimensional network (Pokhodylo et al., 2021).
Synthesis and Characterization in Metal Complexes
- Nickel(II) and Copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione have been prepared and characterized. This includes analysis through microanalysis, conductance, magnetic and spectral measurements, indicating their potential in various chemical applications (Woods et al., 2009).
Applications in Dye-Sensitized Solar Cells
- A study on aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione, demonstrates their use in dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, indicating their utility in solar energy applications (Islam et al., 2006).
Electroanalytical Applications
- The compound has been used in electroanalytical studies to determine the formation constants of mixed-ligand complexes involving Cd(II) and amino acids. This suggests its application in analytical chemistry for studying metal-ligand interactions (Meena & Grover, 2018).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Research on the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine, which is derived from 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, reveals its potential in creating derivatives with marked inhibition against certain cancer cell lines, indicating its relevance in medicinal chemistry (Liu et al., 2020).
NIR-Luminescence in Lanthanide Complexes
- Studies on ternary-lanthanide complexes using 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dione show NIR-luminescence properties. These complexes exhibit characteristic NIR luminescence, suggesting their potential in optical amplification and other photonic applications (Dang et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFWLZQTWRLBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595230 | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione | |
CAS RN |
53764-99-1 | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
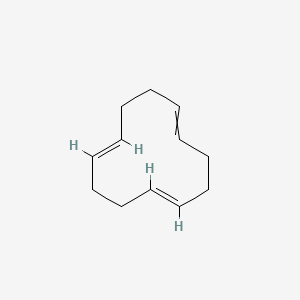
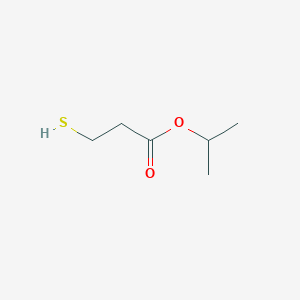
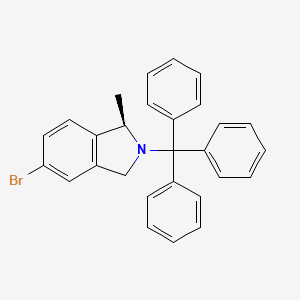
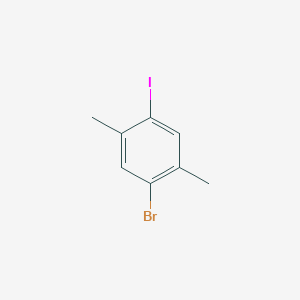
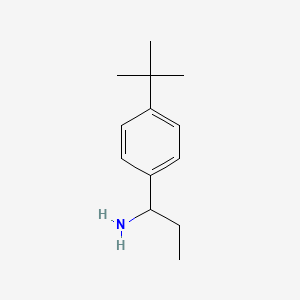
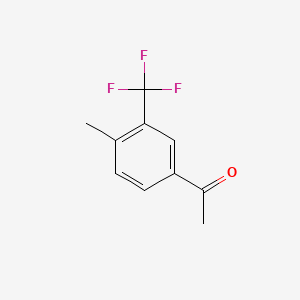
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
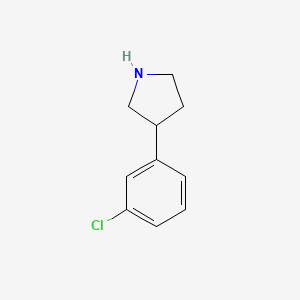
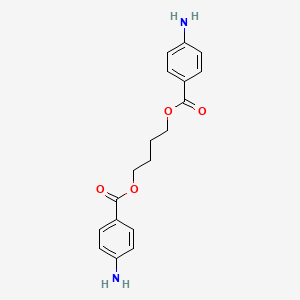
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
